(tert-Butoxycarbonyl)-D-serine

Chiral purity Enantiomeric excess Pharmaceutical intermediates

Strategic chiral building block for Boc-SPPS. Unlocks acid-labile, orthogonal protection for D-serine incorporation into peptides with acid-stable modifications. Essential for synthesizing enantiomerically pure APIs like Lacosamide. Enantiomeric excess ≥99% and L-impurity ≤0.5% ensure regulatory-compliant chiral purity; racemic or lower-grade material introduces prohibitive purification and toxicity risk. Commits your synthesis to a validated Boc protocol, not interchangeable with Fmoc-D-serine. White crystalline solid, MW 205.21 g/mol. Bulk quantities available.

Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
CAS No. 6368-20-3
Cat. No. B558447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butoxycarbonyl)-D-serine
CAS6368-20-3
Synonyms(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide; 6367-17-5; N-Acetyltryptophanmethylamide; Ac-Trp-NHMe; NATMA; N-Ac-Trp-NHMe; AC1L469U; SCHEMBL13827436; N-Acetyl-N'-methyltryptophanamide; ZINC5167467; AM028698; 1H-Indole-3-propanamide,alpha-(acetylamino)-N-methyl-,(S)-
Molecular FormulaC8H15NO5
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
InChIInChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1
InChIKeyFHOAKXBXYSJBGX-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(tert-Butoxycarbonyl)-D-serine (CAS 6368-20-3) Procurement Guide: Key Specifications and Differentiating Data


(tert-Butoxycarbonyl)-D-serine (commonly Boc-D-serine, CAS 6368-20-3) is a protected D-serine derivative, belonging to the class of N-Boc-amino acids [1]. It is characterized by a tert-butoxycarbonyl (Boc) group protecting the α-amine, with a free β-hydroxyl and carboxylic acid. It is a white to off-white crystalline powder with a molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . As a chiral building block, it is primarily utilized in solid-phase peptide synthesis (SPPS) and as a pharmaceutical intermediate .

Why Generic Substitution of Boc-D-serine (CAS 6368-20-3) is Scientifically Unreliable


In peptide and pharmaceutical synthesis, substituting Boc-D-serine with its L-enantiomer or alternative protecting groups like Fmoc-D-serine is not scientifically equivalent. The D-stereochemistry is critical for biological activity, with even minor chiral impurities (e.g., ≤0.5% L-enantiomer) potentially leading to inactive or toxic therapeutic candidates [1]. Furthermore, the Boc protecting group offers orthogonal deprotection chemistry relative to Fmoc; Boc is acid-labile, cleaved with trifluoroacetic acid (TFA), while Fmoc is base-labile, cleaved with piperidine [2]. This chemical orthogonality dictates the entire synthetic strategy, resin choice, and compatibility with acid-sensitive peptide modifications .

Quantitative Evidence: Benchmarking Boc-D-serine (CAS 6368-20-3) Against Closest Analogs


Chiral Purity and Enantiomeric Excess Specifications for D-Stereoisomer

Boc-D-serine is supplied with stringent chiral purity specifications. Commercial sources report an enantiomeric excess (e.e.) of ≥99%, with a maximum chiral impurity (L-enantiomer) of ≤0.5% [1]. This is a critical specification for its use as an intermediate in the synthesis of chiral drugs like Lacosamide, where the presence of the incorrect enantiomer can lead to inactive or toxic compounds . This level of chiral purity is a key differentiator from generic or non-pharmaceutical-grade amino acid derivatives.

Chiral purity Enantiomeric excess Pharmaceutical intermediates Lacosamide

Analytical and Chromatographic Resolution: Boc-D-Serine vs. Fmoc-D-Serine

In ligand-exchange high-performance liquid chromatography (LE-HPLC) using a 'Chiral ProCu' column, N-Boc-DL-serine achieved baseline or near-baseline resolution of its D- and L-enantiomers [1]. This is a critical quality control (QC) advantage, allowing for precise determination of optical purity. In stark contrast, the corresponding Fmoc-DL-serine derivative was not resolved, or was resolved unsatisfactorily, under the same conditions [1]. This analytical advantage is a direct consequence of the Boc group's compatibility with this specific chiral separation method, which is not shared by the Fmoc analog.

Peptide synthesis Chiral chromatography Enantiomeric resolution Boc vs Fmoc

Chiral Optical Rotation: Distinguishing Boc-D-Serine from Boc-L-Serine

The stereochemical identity of Boc-D-serine can be analytically verified and differentiated from its L-enantiomer via specific optical rotation. Boc-D-serine exhibits a positive specific rotation of +3.5° (c=2 in acetic acid) , or +8.5° (c=1 in H2O) . In contrast, Boc-L-serine exhibits a negative specific rotation, for example, -3.0° to -5.0° (c=1 in AcOH) . This quantitative, opposite sign of rotation provides a direct, primary analytical method to confirm the stereochemical identity of the material upon receipt.

Chiral analysis Optical rotation Stereochemistry Quality control

Orthogonal Deprotection Chemistry: Boc-D-Serine vs. Fmoc-D-Serine

Boc-D-serine's key differentiation lies in its orthogonal deprotection chemistry. The Boc group is removed under mild acidic conditions, typically using 20-50% trifluoroacetic acid (TFA) in dichloromethane . In contrast, Fmoc-D-serine requires basic conditions for deprotection, commonly 20% piperidine in DMF [1][2]. This fundamental chemical difference makes Boc-D-serine essential for synthesizing acid-stable but base-sensitive peptide sequences, or for multi-step syntheses requiring sequential deprotection of multiple orthogonal protecting groups .

Solid-phase peptide synthesis Orthogonal protection Deprotection Boc vs Fmoc

High-Value Application Scenarios for Boc-D-serine (CAS 6368-20-3) Based on Differentiating Evidence


Synthesis of Chiral Pharmaceutical APIs Requiring Strict Enantiomeric Purity

Boc-D-serine is the chiral precursor of choice for synthesizing enantiomerically pure APIs such as the anticonvulsant drug Lacosamide [1]. The commercial availability of Boc-D-serine with a specified enantiomeric excess of ≥99% and a maximum L-enantiomer impurity of ≤0.5% is critical for meeting regulatory requirements for chiral purity. Using a racemic mixture or a lower-grade material would introduce significant purification challenges and potential toxicity concerns from the unwanted enantiomer [1].

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Acid-Stable Sequences

Boc-D-serine is the standard building block for incorporating D-serine residues via Boc-chemistry SPPS . This method is the technique of choice when synthesizing peptides containing acid-stable but base-sensitive modifications, or for long, difficult sequences where the Boc strategy may offer higher yields due to the avoidance of piperidine-induced side reactions [1]. It is a strategic alternative to Fmoc-SPPS and is not interchangeable; the choice of Boc-D-serine commits the entire synthesis to a specific, validated protocol [1].

Synthesis of D-Phosphoserine-Containing Peptides via Orthogonal Protection

Boc-D-serine serves as a key building block for the preparation of D-phosphoserine-containing peptides. Its orthogonal Boc protection allows for selective deprotection of the amine in the presence of base-labile groups like Fmoc, which may be used to protect phosphate moieties or other side chains . This enables the efficient synthesis of complex, multiply phosphorylated peptides that are valuable tools in signal transduction research and as potential therapeutic candidates .

Quote Request

Request a Quote for (tert-Butoxycarbonyl)-D-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.